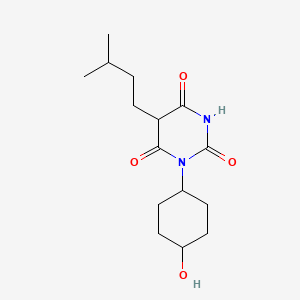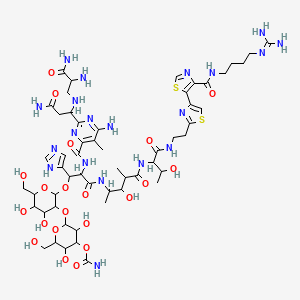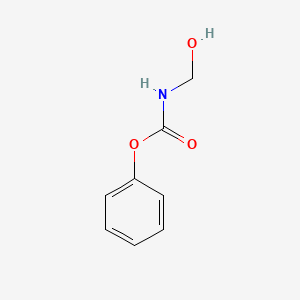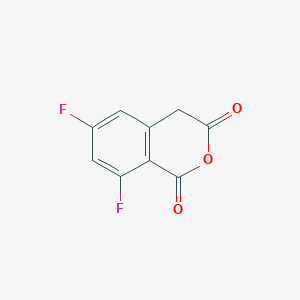
6,8-difluoro-4H-isochromene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Difluoro-isochroman-1,3-dione is a fluorinated derivative of isochroman-1,3-dione. This compound is characterized by the presence of two fluorine atoms at the 6th and 8th positions of the isochroman ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-isochroman-1,3-dione typically involves the fluorination of isochroman-1,3-dione precursors. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of 6,8-difluoro-isochroman-1,3-dione may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
6,8-Difluoro-isochroman-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted isochroman derivatives.
Aplicaciones Científicas De Investigación
6,8-Difluoro-isochroman-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 6,8-difluoro-isochroman-1,3-dione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Isochroman-1,3-dione: The non-fluorinated parent compound.
6-Fluoro-isochroman-1,3-dione: A mono-fluorinated derivative.
8-Fluoro-isochroman-1,3-dione: Another mono-fluorinated derivative.
Uniqueness
6,8-Difluoro-isochroman-1,3-dione is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its mono-fluorinated and non-fluorinated counterparts. This dual fluorination also imparts distinct biological activities, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H4F2O3 |
|---|---|
Peso molecular |
198.12 g/mol |
Nombre IUPAC |
6,8-difluoro-4H-isochromene-1,3-dione |
InChI |
InChI=1S/C9H4F2O3/c10-5-1-4-2-7(12)14-9(13)8(4)6(11)3-5/h1,3H,2H2 |
Clave InChI |
BTMWVNZRAGFIBO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)F)F)C(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
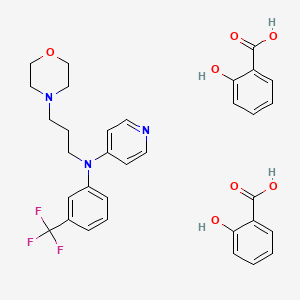
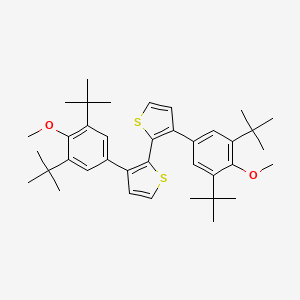
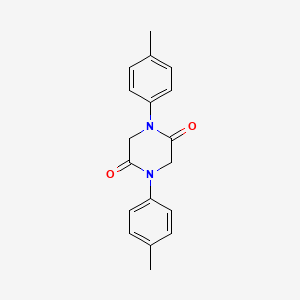
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
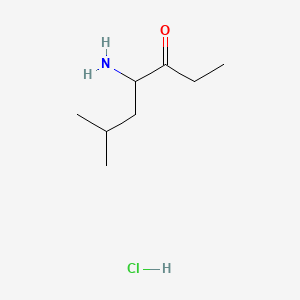
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
